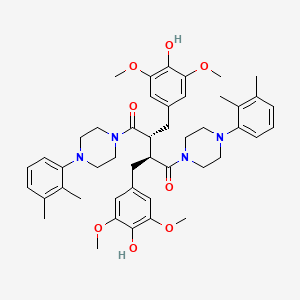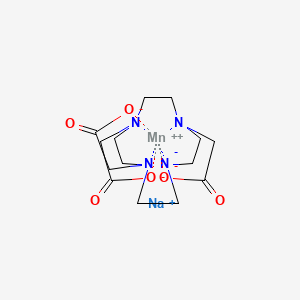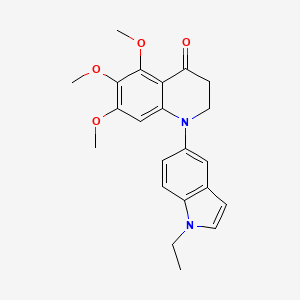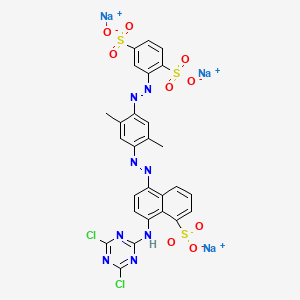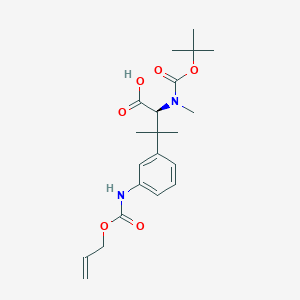
SC209 intermediate-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SC209 intermediate-1: is a chemical compound primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs). These conjugates are a class of targeted cancer therapies that combine the specificity of antibodies with the cytotoxicity of drugs, allowing for precise delivery of therapeutic agents to cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SC209 intermediate-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to introduce the necessary linkers. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The compound is usually produced in batch reactors, followed by purification steps such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
SC209 intermediate-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
SC209 intermediate-1 is widely used in scientific research, particularly in the development of antibody-drug conjugates for cancer therapy. Its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Used in the study of cellular processes and drug delivery mechanisms.
Medicine: Used in the development of targeted cancer therapies.
Industry: Used in the production of pharmaceuticals and other chemical products
Mechanism of Action
SC209 intermediate-1 functions as a linker in antibody-drug conjugates, facilitating the attachment of cytotoxic drugs to antibodies. The mechanism involves the formation of stable covalent bonds between the linker and the drug, ensuring that the drug is only released upon reaching the target cancer cells. This targeted delivery minimizes the side effects and enhances the therapeutic efficacy of the drug .
Comparison with Similar Compounds
SC209 intermediate-1 is unique due to its specific structure and functional groups, which make it highly effective as a linker in antibody-drug conjugates. Similar compounds include:
Succinic anhydride: Used as a non-cleavable linker.
6-Maleimidohexanoic acid N-hydroxysuccinimide ester: Used as a bifunctional crosslinker.
Disuccinimidyl suberate: Used as a non-cleavable linker
These compounds share some functional similarities but differ in their specific applications and effectiveness as linkers in antibody-drug conjugates.
Properties
Molecular Formula |
C21H30N2O6 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[3-(prop-2-enoxycarbonylamino)phenyl]butanoic acid |
InChI |
InChI=1S/C21H30N2O6/c1-8-12-28-18(26)22-15-11-9-10-14(13-15)21(5,6)16(17(24)25)23(7)19(27)29-20(2,3)4/h8-11,13,16H,1,12H2,2-7H3,(H,22,26)(H,24,25)/t16-/m1/s1 |
InChI Key |
WZSKLNHEJZJMLY-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](C(=O)O)C(C)(C)C1=CC(=CC=C1)NC(=O)OCC=C |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C(=O)O)C(C)(C)C1=CC(=CC=C1)NC(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


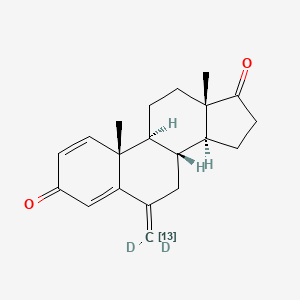
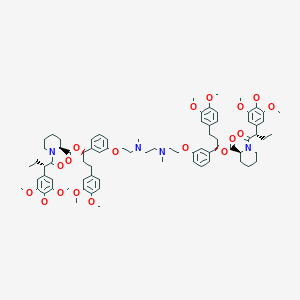
![N,N-diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B15138073.png)
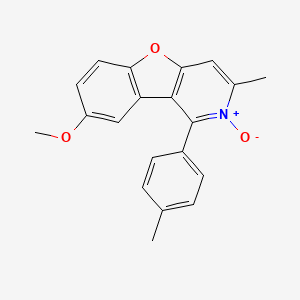

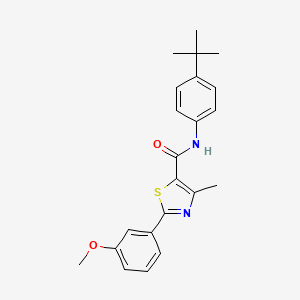
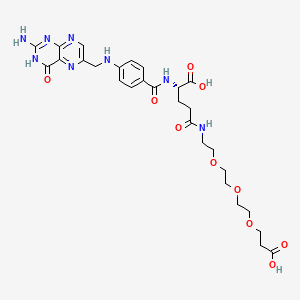
![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]propyl]cyclohexyl]methanamine](/img/structure/B15138116.png)
